

Alternative compounds to 4,7-Dimethyl-1H-indazole-3-carbaldehyde in cancer research

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Compound of Interest

Compound Name: 4,7-Dimethyl-1H-indazole-3-carbaldehyde

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A Comparative Guide to Indazole-Based Compounds in Oncology Research

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the quest for novel anti-cancer therapeutics. While **4,7-Dimethyl-1H-indazole-3-carbaldehyde** is a known chemical entity, publicly available experimental data on its specific anti-cancer activity is limited. This guide, therefore, focuses on presenting a comparative analysis of several well-characterized indazole derivatives that have shown significant promise in pre-clinical cancer research, offering potential alternatives and diverse mechanisms of action.

This document provides a comprehensive overview of selected indazole-based compounds, summarizing their anti-proliferative activities, mechanisms of action, and available *in vivo* efficacy data. Detailed experimental protocols for key assays are also included to facilitate the replication and further investigation of these promising molecules.

Comparative Analysis of Anti-Proliferative Activity

The following tables summarize the *in vitro* cytotoxic activity of various indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

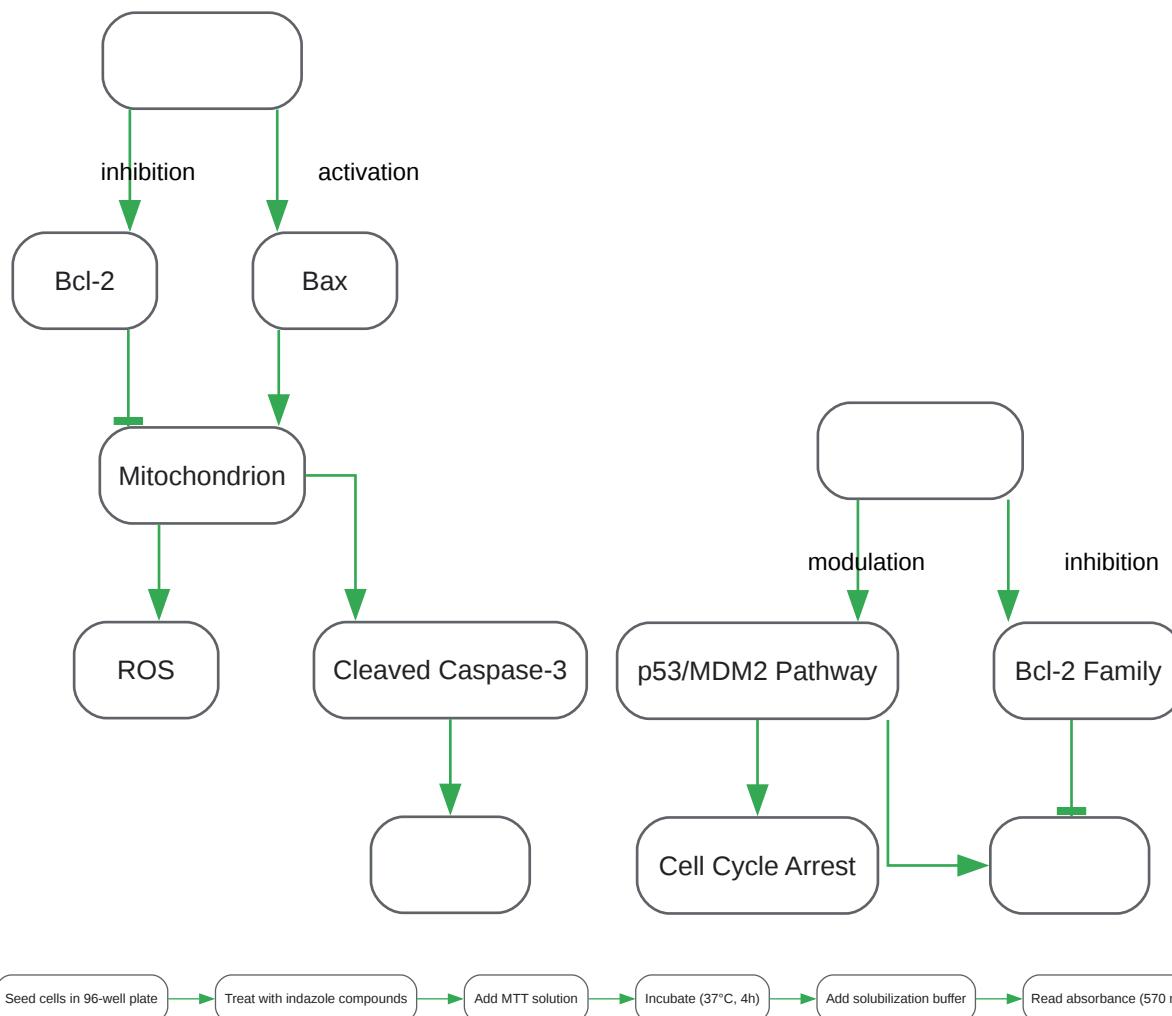
Compound	Cancer Cell Line	IC50 (μM)	Citation
Compound 2f	A549 (Lung)	0.23	[1][2]
HepG2 (Liver)	0.31	[1][2]	
MCF-7 (Breast)	0.55	[1][2]	
HCT116 (Colon)	1.15	[1][2]	
4T1 (Mouse Breast)	0.46	[1][2]	
Compound 6o	K562 (Leukemia)	5.15	[3][4]
A549 (Lung)	>10	[3][4]	
PC-3 (Prostate)	>10	[3][4]	
Hep-G2 (Liver)	>10	[3][4]	
Compound 5k	Hep-G2 (Liver)	3.32	[3][4]
Indazole-Curcumin Analog 3b	WiDr (Colon)	27.20	[5]
Indazole-4,7-dione 5i	BRD4 Inhibition	0.06	[6]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of these indazole derivatives are mediated through various signaling pathways, leading to the inhibition of cell growth, proliferation, and induction of apoptosis.

Compound 2f: Induction of Apoptosis via the Mitochondrial Pathway

Compound 2f has been shown to induce apoptosis in breast cancer cells.[1][2] Its mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This disrupts the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[1][2]

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